

An In-Depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate

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Compound of Interest

Compound Name: Methyl 3-aminopyridine-4-carboxylate

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Abstract

Methyl 3-aminopyridine-4-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its substituted pyridine core is a key pharmacophore in a variety of biologically active compounds, particularly as a scaffold for kinase inhibitors. This technical guide provides a comprehensive review of the available literature on **methyl 3-aminopyridine-4-carboxylate**, detailing its synthesis, chemical properties, and known applications. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Chemical Properties and Data

Methyl 3-aminopyridine-4-carboxylate is a solid organic compound with the chemical formula $C_7H_8N_2O_2$ and a molecular weight of 152.15 g/mol .[\[1\]](#)[\[2\]](#) It is characterized by a pyridine ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of **Methyl 3-aminopyridine-4-carboxylate** and Related Isomers

Property	Methyl 3-aminopyridine-4-carboxylate	Methyl 4-aminopyridine-3-carboxylate	3-aminopyridine-4-carboxylic acid
CAS Number	55279-30-6[3]	16135-36-7[4][5]	Not Available
Molecular Formula	C ₇ H ₈ N ₂ O ₂ [1][2]	C ₇ H ₈ N ₂ O ₂ [4][5]	C ₆ H ₆ N ₂ O ₂ [6]
Molecular Weight	152.15 g/mol [1][2]	152.15 g/mol [4][5]	138.13 g/mol [6]
Appearance	Solid[1]	Off-white solid[4]	-
Melting Point	Not Available	172-174 °C[4]	308 °C[6]
Boiling Point	Not Available	288.7±20.0 °C (Predicted)[4]	Not Available
Solubility	Not Available	Soluble in Methanol[4]	Not Available
SMILES	COC(=O)c1ccncc1N[1][2]	COC(=O)c1c[nH]ccc1=N	Nc1cnccc1C(O)=O[6]
InChI Key	XLQIGLBALJNHKR-UHFFFAOYSA-N[1][2]	Not Available	FYEQKMAVRYRMBL-UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **methyl 3-aminopyridine-4-carboxylate** is not readily available in the reviewed literature, plausible synthetic routes can be inferred from the synthesis of its regioisomer, methyl 4-aminopyridine-3-carboxylate, and related aminopyridine derivatives.

A common strategy for the synthesis of aminopyridine carboxylic acid esters involves the protection of the amino group, followed by esterification and subsequent deprotection.

Hypothetical Synthetic Pathway

A potential synthetic route to **methyl 3-aminopyridine-4-carboxylate** could start from 3-aminopyridine-4-carboxylic acid. The synthesis can be envisioned in two main steps: protection of the amino group, followed by esterification of the carboxylic acid, and finally, deprotection of the amino group.



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Caption: Hypothetical synthesis of **methyl 3-aminopyridine-4-carboxylate**.

Detailed Experimental Protocol (Adapted from the synthesis of Methyl 4-aminopyridine-3-carboxylate[4])

Step 1: Boc Protection of 3-Aminopyridine-4-carboxylic Acid (Hypothetical)

- To a solution of 3-aminopyridine-4-carboxylic acid in a suitable solvent (e.g., dioxane/water mixture), add a base such as sodium hydroxide.
- To this solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight.
- Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

Step 2: Esterification of N-Boc-3-aminopyridine-4-carboxylic Acid (Hypothetical)

- Method A: Fischer Esterification. Dissolve the N-Boc protected acid in an excess of methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, neutralize the reaction mixture, remove the excess methanol, and extract the product.
- Method B: Alkylation. Dissolve the N-Boc protected acid in a suitable aprotic solvent (e.g., DMF) and add a base (e.g., potassium carbonate). To this suspension, add methyl iodide and stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

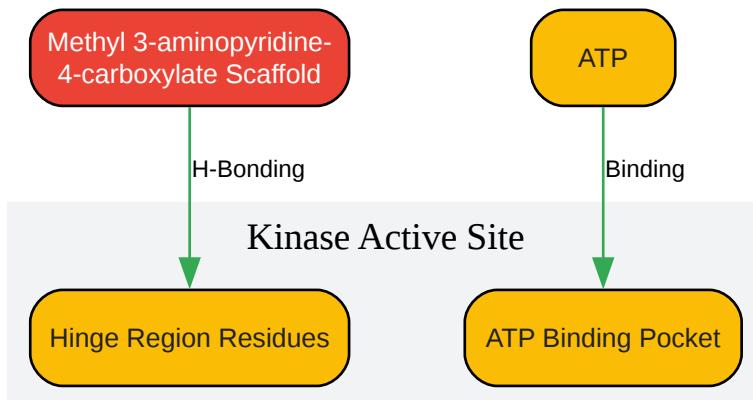
Step 3: Deprotection to Yield **Methyl 3-aminopyridine-4-carboxylate**

- Dissolve the resulting methyl N-Boc-3-aminopyridine-4-carboxylate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).[4]
- Stir the reaction at room temperature for 2-4 hours.[4]
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[4]
- Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, **methyl 3-aminopyridine-4-carboxylate**.[4]

Applications in Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atom of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key interaction for potent inhibition.

While specific biological data for **methyl 3-aminopyridine-4-carboxylate** is scarce in the public domain, its structural similarity to known kinase inhibitor fragments suggests its potential as a valuable building block in this area.[7][8]



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Caption: Aminopyridine scaffold interaction with a kinase active site.

Potential as a Kinase Inhibitor Scaffold

Derivatives of 4-aminopyrazolopyrimidine, which are structurally related to aminopyridines, have been successfully developed as inhibitors of various kinases, including FGFR, Src, and BTK.[7] This suggests that the 3-aminopyridine-4-carboxylate core could serve as a valuable starting point for the design of novel kinase inhibitors. The amino group at the 3-position and the pyridine nitrogen can mimic the hydrogen bonding interactions of the adenine moiety of ATP with the kinase hinge region. The carboxylate at the 4-position provides a handle for further derivatization to explore other regions of the ATP binding pocket and achieve selectivity and potency.

Spectroscopic Data

Detailed spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **methyl 3-aminopyridine-4-carboxylate** are not explicitly reported in the searched literature. However, characteristic spectral features can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for **Methyl 3-aminopyridine-4-carboxylate**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the pyridine ring (typically in the range of δ 7.0-8.5 ppm).- A singlet for the methyl ester protons (around δ 3.8-4.0 ppm).- A broad singlet for the amino group protons (variable chemical shift).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon of the ester (around δ 165-175 ppm).- Aromatic carbons of the pyridine ring (in the range of δ 110-160 ppm).- Methyl carbon of the ester (around δ 50-55 ppm).
IR (Infrared)	<ul style="list-style-type: none">- N-H stretching vibrations of the primary amine (around 3300-3500 cm^{-1}).- C=O stretching vibration of the ester (around 1700-1730 cm^{-1}).- C=C and C=N stretching vibrations of the pyridine ring (in the fingerprint region).
MS (Mass Spec)	<ul style="list-style-type: none">- A molecular ion peak (M^+) at m/z 152.

Conclusion

Methyl 3-aminopyridine-4-carboxylate is a promising but currently under-explored building block for medicinal chemistry. While detailed synthetic and biological data are limited in publicly accessible literature, its structural features strongly suggest its potential as a scaffold for the development of novel kinase inhibitors and other therapeutic agents. This technical guide has compiled the available information and provided a framework for its synthesis and potential applications, aiming to stimulate further research into this valuable compound. Future work should focus on developing a robust and scalable synthesis, followed by a thorough evaluation of its biological activity against a panel of relevant targets.

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